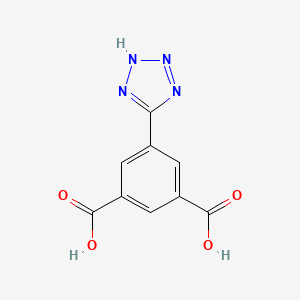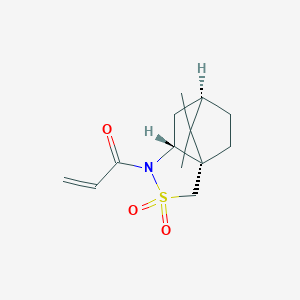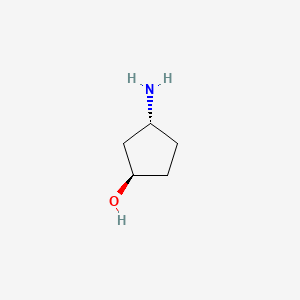
5-(1H-Tetrazole-5-yl)isophthalic acid
Übersicht
Beschreibung
5-(1H-Tetrazole-5-yl)isophthalic acid is a compound that has been used in the synthesis of various metal-organic frameworks . It is also known as 1,3-benzenedicarboxylic acid, 5-(1H-tetrazol-1-yl) .
Synthesis Analysis
This compound has been synthesized and used as a ligand in the creation of several transition metal coordination polymers . These polymers were formulated using different metals such as Zinc, Cadmium, and Manganese .Molecular Structure Analysis
The molecular formula of 5-(1H-Tetrazole-5-yl)isophthalic acid is C9H6N4O4 . Its structure includes a tetrazole ring attached to an isophthalic acid group .Chemical Reactions Analysis
In one study, 5-(1H-Tetrazole-1-yl)isophthalic acid reacted with a Cu(II) ion to form a new metal−organic framework . This framework had a rutile-related type net topology .Physical And Chemical Properties Analysis
The molecular weight of 5-(1H-Tetrazole-5-yl)isophthalic acid is 234.17 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . Its topological polar surface area is 129 Ų .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- serves as an excellent ligand for constructing MOFs due to its versatile coordination abilities. Researchers have synthesized MOFs using this compound, leading to materials with tunable porosity, gas adsorption properties, and catalytic activity .
Covalent Organic Frameworks (COFs)
COFs are crystalline materials composed of organic building blocks linked by covalent bonds. The compound’s carboxylic acid groups allow it to participate in COF synthesis. Researchers have designed COFs with tailored pore sizes and surface areas for gas storage, separation, and catalysis. 1,3-Benzenedicarboxylic acid, 5-(2H-tetrazol-5-yl)- contributes to the diversity of COF structures.
Wirkmechanismus
Target of Action
It has been used to synthesize various metal-organic frameworks (mofs) that have shown interactions with different transition metals .
Mode of Action
The compound interacts with its targets primarily through the formation of coordination polymers. In these structures, the compound acts as a ligand, binding to metal ions to form complex structures . For example, it has been used to synthesize MOFs with zinc, cadmium, and manganese . The tetrazole and carboxylate groups in the compound provide multiple points of attachment, allowing the formation of complex 3D structures .
Biochemical Pathways
The synthesized mofs have shown luminescent properties and magnetic properties, indicating potential applications in materials science .
Pharmacokinetics
The compound is predicted to have a boiling point of 6492±650 °C and a density of 1699±006 g/cm3 .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of MOFs. These MOFs have unique properties, such as luminescence and magnetic properties, which can be exploited for various applications .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
5-(2H-tetrazol-5-yl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-4(7-10-12-13-11-7)2-6(3-5)9(16)17/h1-3H,(H,14,15)(H,16,17)(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRZMHRHNMHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Tetrazole-5-yl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Urea, N-(4-methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B3068962.png)

![14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene](/img/structure/B3068976.png)




![2,2'-[[(1R,2R)-1,2-Diphenyl-2-(1,3-dihydro-2H-isoindole-2-yl)ethyl]iminobismethylene]-1,1'-binaphthalene](/img/structure/B3069011.png)
![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)
![1,25-Dihydroxyvitamin D3-[D3] (CertiMass solution)](/img/structure/B3069029.png)
![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)


